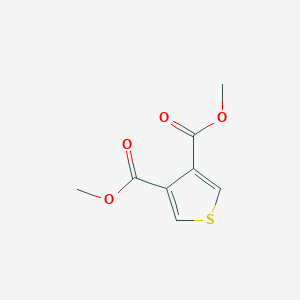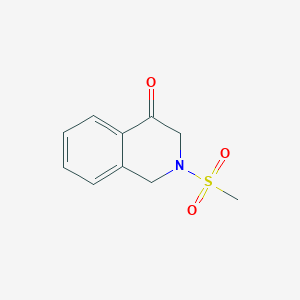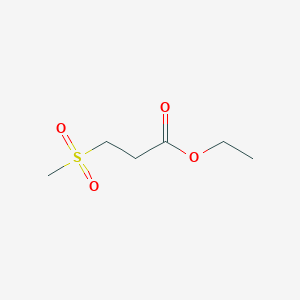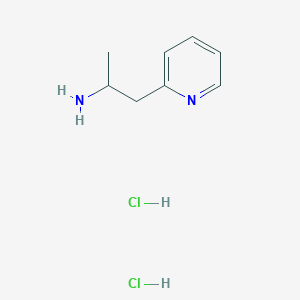
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride
Vue d'ensemble
Description
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, also known as MPEA, is a synthetic organic compound that belongs to the class of pyridine-containing amine drugs. It has an empirical formula of C8H14Cl2N2 and a molecular weight of 209.12 .
Physical And Chemical Properties Analysis
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is an off-white solid . The molecular weight is 209.12 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is involved in various synthetic processes, contributing to the development of new chemical entities and intermediates. It has been utilized in the synthesis of tetrahydropyridine derivatives through [4 + 2] annulation reactions, showcasing its versatility in forming complex heterocyclic structures with high regioselectivity and excellent yields. This method demonstrates the compound's utility in constructing highly functionalized tetrahydropyridines, essential for various pharmacological applications (Zhu et al., 2003).
Catalysis and Material Science
In the realm of catalysis and material science, 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride serves as a precursor for developing palladium(II) complexes. These complexes have shown potential as selective catalysts for ethylene dimerization, indicating the compound's significance in industrial applications related to polymer and material synthesis. The research suggests that the ligand's structure profoundly influences the catalytic activity and selectivity of the resulting palladium complexes, offering insights into designing more efficient catalysts for olefin polymerization processes (Nyamato et al., 2015).
Biomedical Research
In biomedical research, derivatives of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride have been explored for their DNA binding and nuclease activities. Cu(II) complexes derived from this compound and related ligands have shown promising results in binding with calf thymus DNA, indicating potential applications in the study of DNA interactions and the development of therapeutic agents targeting genetic material. These complexes exhibit significant DNA cleavage activity, contributing to understanding the molecular mechanisms involved in DNA damage and repair, which is crucial for developing novel anticancer strategies (Kumar et al., 2012).
Organic Synthesis
Furthermore, this compound has been employed in the enantioselective synthesis of chiral amines, showcasing its utility in asymmetric synthesis and the production of chiral building blocks for pharmaceuticals. The catalytic enantioselective borane reduction of benzyl oximes to produce chiral pyridyl amines exemplifies the compound's role in facilitating reactions that yield optically active substances, essential for the synthesis of enantiomerically pure pharmaceuticals (Huang et al., 2011).
Propriétés
IUPAC Name |
1-pyridin-2-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9)6-8-4-2-3-5-10-8;;/h2-5,7H,6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEDVDWUZLIFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)
![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)
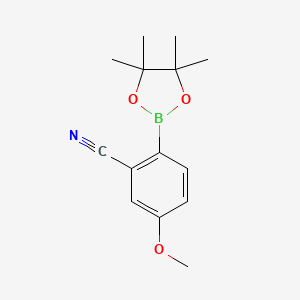
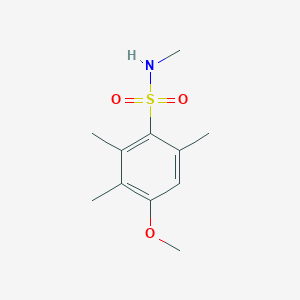
![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)

![2-Chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B1427286.png)
![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)
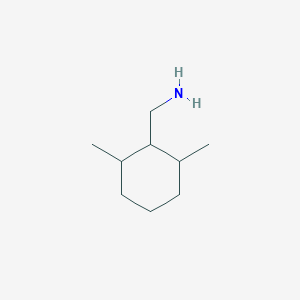
![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)
